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molecular formula C14H9FN2O2 B8807015 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B8807015
M. Wt: 256.23 g/mol
InChI Key: VSABDIYQFFDCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927550B2

Procedure details

To a degassed (with Argon gas) solution of 3-iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester (2.2 g, 7.3 mmol) and 4-fluorophenyl boronic acid (1.48 g, 9.44 mmol) in a 1:1 mixture of ethanol-benzene (100 mL) is added an aqueous solution of 2 M sodium carbonate (9 mL, 18 mmol) and tetrakis(triphenylphosphine) palladium (0) (0.42 g, 0.36 mmol) and the reaction mixture is warmed at reflux. After 16 hours, the reaction mixture is filtered through filter agent washing with EtOAc. The filtrate is diluted with water and the organic layer is separated. The pH of the aqueous layer is adjusted to 4-5 with 6 N aqueous HCl. The solid is collected by filtration and triturated with Et2O to afford the title compound. Mp: >400° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ethanol-benzene
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]2[N:7]([C:11](I)=[CH:12][N:13]=2)[CH:8]=[CH:9][CH:10]=1)=[O:4].[F:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:11]2[N:7]3[CH:8]=[CH:9][CH:10]=[C:5]([C:3]([OH:2])=[O:4])[C:6]3=[N:13][CH:12]=2)=[CH:18][CH:17]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(=O)C=1C=2N(C=CC1)C(=CN2)I
Name
Quantity
1.48 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
ethanol-benzene
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
FILTRATION
Type
FILTRATION
Details
through filter agent
WASH
Type
WASH
Details
washing with EtOAc
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with Et2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN=C2N1C=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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